2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid is a fluorinated organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a pyridine ring substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid typically involves the reaction of 4-methylpyridine-2-carbaldehyde with a difluoroacetic acid derivative under suitable reaction conditions. One common method is to react 4-methylpyridine-2-carbaldehyde with difluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized acetic acid derivatives.
Scientific Research Applications
2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid involves its interaction with molecular targets through its fluorine atoms and pyridine ring. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
Uniqueness
2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .
Properties
IUPAC Name |
2,2-difluoro-2-(4-methylpyridin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-3-11-6(4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGRGGRRGPLBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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